

Technical Master File: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

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Compound of Interest

Compound Name:	(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
CAS No.:	133397-54-3
Cat. No.:	B117976

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CAS Number: 133397-54-3 Synonyms: (R)-Glycidyl 4-(2-methoxyethyl)phenyl ether; (R)-Metoprolol Epoxide Intermediate. Molecular Formula: $C_{12}H_{16}O_3$ | Molecular Weight: 208.25 g/mol [1]

Executive Summary & Strategic Significance

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a critical chiral building block, primarily serving as the enantiopure precursor to (R)-Metoprolol or as a stereochemical standard for impurity profiling in the production of (S)-Metoprolol (the pharmacologically active eutomer for

-adrenergic blockade).

In high-precision drug development, the control of this epoxide's stereochemistry is the rate-limiting step for the enantiomeric excess (ee) of the final API. Unlike the racemate, the isolated (R)-enantiomer allows for:

- Chiral Switch Development: Investigation of (R)-Metoprolol's distinct pharmacokinetics and reduced beta-blocking activity (preventing bradycardia in off-target applications).
- Impurity Fate Mapping: Quantifying the "distomer" carryover in (S)-Metoprolol succinate formulations, a regulatory requirement (ICH Q3A/Q6A).

Chemical Profile & Stereochemical Integrity[1]

The molecule features a stereogenic center at the C2 position of the propyl chain. The integrity of this center is maintained during the subsequent amine ring-opening reactions due to the mechanism favoring attack at the terminal (less hindered) carbon.

Property	Specification	Critical Note
Appearance	Colorless to pale yellow oil	Oxidizes upon prolonged air exposure; store under Argon.
Boiling Point	~300°C (Predicted)	High vacuum distillation required to prevent thermal racemization.
Chirality	(R)-Enantiomer	Precursor to (R)-Metoprolol (retention of configuration).
Solubility	DCM, MeOH, Ethyl Acetate	Lipophilic; poor solubility in water facilitates biphasic synthesis.
Reactivity	High (Strained Epoxide)	Susceptible to hydrolysis (forming diol) and polymerization.

High-Fidelity Synthesis: Hydrolytic Kinetic Resolution (HKR)

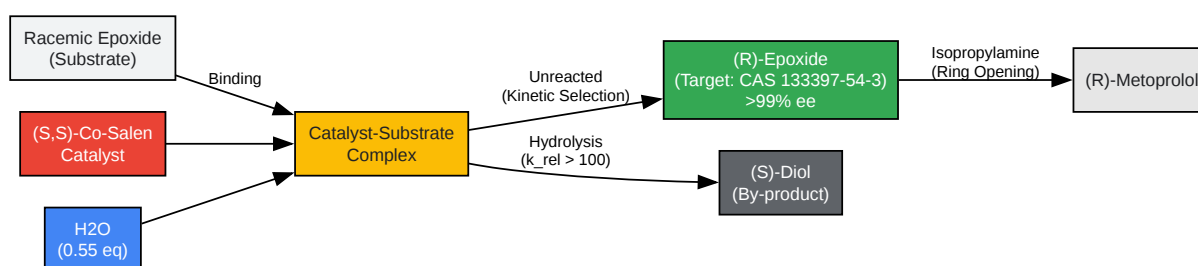
While direct asymmetric synthesis using chiral epichlorohydrin is possible, it often suffers from lower ee (<95%) due to racemization pathways during the coupling step. The Hydrolytic Kinetic

Resolution (HKR) using a Co-Salen catalyst is the industry "Gold Standard" for generating >99% ee material from the racemate.

Mechanistic Pathway

The HKR process utilizes a chiral Cobalt(III)-Salen complex to selectively hydrate the unwanted (S)-enantiomer into a water-soluble diol, leaving the desired (R)-epoxide intact.

DOT Diagram: HKR Workflow & Fate Mapping



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Caption: Kinetic resolution pathway separating the target (R)-epoxide from the hydrolyzed (S)-diol by-product.

Experimental Protocol (Self-Validating)

Objective: Isolate **(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane** with >99% ee.

Reagents:

- Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (1.0 eq).
- (S,S)-Co-Salen Catalyst (0.5 mol%).
- Acetic Acid (cocatalyst, 2 mol%).
- Water (0.55 eq).

- THF (Solvent, minimal volume).

Step-by-Step Methodology:

- **Catalyst Activation:** In a flame-dried flask, dissolve the (S,S)-Co-Salen precatalyst in THF. Add acetic acid and stir open to air for 30 mins to generate the active Co(III) species.
Validation Point: Color change from red (Co-II) to dark brown (Co-III).
- **Reaction Initiation:** Add the racemic epoxide (neat or minimal THF). Cool to 0°C.
- **Controlled Hydrolysis:** Add water dropwise over 1 hour. Reasoning: Slow addition prevents non-selective hydrolysis due to localized overheating.
- **Incubation:** Warm to room temperature and stir for 12–18 hours.
- **In-Process Control (IPC):** Aliquot 50 µL, dilute in Isopropanol/Hexane (10:90). Analyze via Chiral HPLC (see Section 4).
 - **Stop Criteria:** When (S)-epoxide peak is non-detectable and (R)-epoxide ee > 99%.
- **Work-up:** Dilute with hexanes. The (S)-diol is insoluble in hexanes and will oil out or precipitate. Filter or decant.
- **Purification:** Concentrate the hexane filtrate. Perform flash chromatography (Silica, Hexane:EtOAc 9:1) to remove trace catalyst.

Analytical Characterization & Quality Control

Trustworthiness in chiral chemistry relies on robust separation methods.

Chiral HPLC Method[2][3][4]

- **Column:** Daicel Chiralcel OJ-H or OD-H (Cellulose tris-3,5-dimethylphenylcarbamate).
- **Mobile Phase:** Hexane : Isopropanol (90 : 10).
- **Flow Rate:** 1.0 mL/min.[2]
- **Detection:** UV @ 225 nm (aromatic absorption) and 275 nm.

- Temperature: 25°C.
- Expected Retention:
 - (R)-Enantiomer: ~12.5 min (Verify with standard).
 - (S)-Enantiomer: ~15.2 min.

NMR Validation (¹H NMR - 400 MHz, CDCl₃)

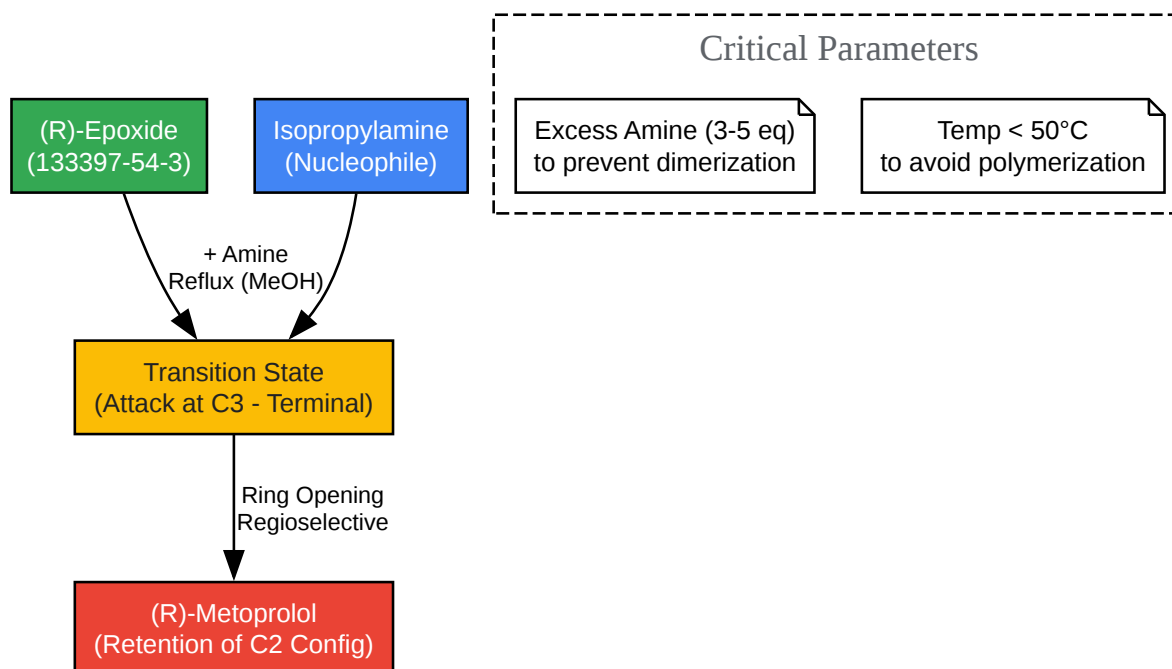
While NMR cannot distinguish enantiomers without a chiral shift reagent, it validates chemical purity.

- δ 6.8–7.2 ppm: Aromatic protons (AA'BB' system).
- δ 3.9–4.2 ppm: -OCH₂- protons (ether linkage).
- δ 3.5 ppm: -CH₂-OMe (methoxy group).
- δ 3.3 ppm: Epoxide ring CH.[\[1\]](#)
- δ 2.7–2.9 ppm: Epoxide ring CH₂.

Downstream Application: Ring Opening

To synthesize (R)-Metoprolol (or map the impurity pathway), the epoxide undergoes nucleophilic attack by isopropylamine.

DOT Diagram: Mechanism of Ring Opening



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Caption: Regioselective ring opening of the (R)-epoxide by isopropylamine to yield (R)-Metoprolol.

Protocol Note: Use a large excess of isopropylamine (5–10 equivalents) to prevent the secondary amine product ((R)-Metoprolol) from reacting with another epoxide molecule, which would form a pseudo-dimeric impurity.

Safety & Handling

- **Genotoxicity Warning:** As an epoxide, CAS 133397-54-3 is a potential alkylating agent. It must be handled in a fume hood with double-gloving (Nitrile).
- **Stability:** Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to acid-catalyzed hydrolysis.
- **Disposal:** Quench excess epoxide with aqueous NaOH or amine waste streams before disposal.

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